5,7-dimethoxy-1H-indazole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethoxy-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-6-3-7-8(5-13)11-12-10(7)9(4-6)15-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBJOQBSRCFJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C(=C1)OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268870 | |
| Record name | 5,7-Dimethoxy-1H-indazole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-48-2 | |
| Record name | 5,7-Dimethoxy-1H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dimethoxy-1H-indazole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Transformations of 5,7 Dimethoxy 1h Indazole 3 Carbaldehyde
Established Synthetic Routes to 1H-Indazole-3-Carbaldehydes and Related Systems
The construction of the 1H-indazole-3-carbaldehyde core can be achieved through several synthetic strategies, ranging from classical chemical transformations to modern catalytic and environmentally friendly methods.
Nitrosation of Indole (B1671886) Derivatives
A prominent and direct method for synthesizing 1H-indazole-3-carbaldehydes involves the nitrosation of corresponding indole precursors. rsc.orgrsc.org This reaction proceeds via a multi-step pathway that begins with the nitrosation at the C3 position of the indole ring, forming an oxime intermediate. rsc.org Subsequent addition of water and ring-opening, followed by ring-closure, yields the desired 1H-indazole-3-carbaldehyde. rsc.org
Researchers have optimized this procedure to be effective for a wide range of indole derivatives, including those with either electron-donating or electron-withdrawing groups. rsc.orgrsc.org The reaction conditions are typically mild, often carried out in a slightly acidic environment. rsc.org A key advancement in this method is the use of reverse addition, where the indole solution is added to the nitrosating mixture, which significantly minimizes the formation of undesirable dimeric side products. rsc.orgnih.gov The reaction temperature is a critical parameter, with electron-rich indoles reacting at lower temperatures (e.g., room temperature), while electron-deficient indoles, such as nitro-substituted ones, may require heating to 80°C for complete conversion. rsc.orgrsc.org
For instance, the synthesis of 5-methoxy-1H-indazole-3-carboxaldehyde from 5-methoxy-indole was achieved in a 91% yield after 3 hours at room temperature using this optimized procedure. nih.gov Similarly, 5-iodo-1H-indazole-3-carboxaldehyde was obtained in 90% yield. nih.gov However, the yield can be lower for certain substituents, as seen in the 15% yield for 5-piperidyl-1H-indazole-3-carboxaldehyde. nih.gov
Table 1: Synthesis of 1H-Indazole-3-Carbaldehyde Derivatives via Nitrosation of Indoles
| Starting Indole | Product | Yield (%) |
|---|---|---|
| 5-Methoxy-indole | 5-Methoxy-1H-indazole-3-carboxaldehyde | 91 |
| 5-Iodo-indole | 5-Iodo-1H-indazole-3-carboxaldehyde | 90 |
| 5-NHBoc-indole | 5-NHBoc-1H-indazole-3-carboxaldehyde | 78 |
| 5-Piperidyl-indole | 5-Piperidyl-1H-indazole-3-carboxaldehyde | 15 |
| 5-Cyano-indole | 5-Cyano-1H-indazole-3-carbaldehyde | Not specified |
| 5-Nitro-indole | 5-Nitro-1H-indazole-3-carbaldehyde | Not specified |
Data sourced from Chevalier et al., 2018. nih.gov
Transition-Metal-Catalyzed Approaches (e.g., Rhodium, Copper, Palladium-mediated Reactions)
Transition-metal catalysis has emerged as a powerful tool for the synthesis of indazole scaffolds, offering high efficiency and functional group tolerance. nitk.ac.inbenthamdirect.com Various metals, including rhodium, copper, and palladium, have been successfully employed in these transformations.
Rhodium-catalyzed reactions, often in combination with a copper co-catalyst, have been developed for the synthesis of 1H-indazoles through sequential C-H bond activation and intramolecular annulation. nih.gov For example, the reaction of ethyl benzimidates with nitrosobenzenes in the presence of a Rh(III)/Cu(II) catalytic system affords 1H-indazoles in moderate to high yields. nih.gov Similarly, rhodium(III)-catalyzed C-H functionalization and cyclative capture of azobenzenes with aldehydes provides a route to N-aryl-2H-indazoles. nih.gov
Copper-catalyzed methods are also prevalent. One-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using copper(I) oxide nanoparticles provide an efficient synthesis of 2H-indazoles. acs.orgorganic-chemistry.org This approach benefits from the formation of new C-N and N-N bonds in a single operation. acs.org
Palladium-catalyzed reactions are widely used for C-C and C-N bond formations in the synthesis of functionalized indazoles. nih.gov For instance, the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an organoboronic acid using a palladium catalyst, is a highly effective method for creating C-C bonds in indazole compounds. nih.gov Another palladium-catalyzed approach involves the intramolecular C-H amination of aminohydrazones to form 1H-indazoles. nih.gov
Table 2: Examples of Transition-Metal-Catalyzed Indazole Synthesis
| Catalytic System | Reactants | Product Type | Reference |
|---|---|---|---|
| Rh(III)/Cu(II) | Ethyl benzimidates, Nitrosobenzenes | 1H-Indazoles | nih.gov |
| Cp*Co(III) | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | nih.govnih.gov |
| Cu2O Nanoparticles | 2-Bromobenzaldehydes, Primary amines, Sodium azide | 2H-Indazoles | acs.orgorganic-chemistry.org |
| Palladium(0) | Aryl halides, Organoboronic acids | C-C coupled Indazoles | nih.gov |
| Palladium(II) Acetate | Pyrazoles, Electron-deficient alkenes | 1H-Indazoles | nih.gov |
Application of Green Chemistry Principles in Indazole Synthesis (e.g., Ultrasonic Irradiation, Natural Catalysis)
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indazoles to develop more sustainable and environmentally benign processes. benthamdirect.com This includes the use of greener solvents, alternative energy sources like ultrasonic irradiation, and biocatalysis.
One approach involves using polyethylene (B3416737) glycol (PEG) as a green solvent in copper-catalyzed multicomponent reactions for the synthesis of 2H-indazoles. acs.orgnih.gov The use of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, further enhances the green credentials of the synthesis by allowing for catalyst recycling. acs.orgnih.gov
Biocatalysis offers a promising avenue for indazole synthesis under mild, aqueous conditions. chemrxiv.org A novel enzymatic route involves the use of nitroreductases to trigger indazole formation from 2-nitrobenzylamine derivatives. The enzyme converts the nitro group to a reactive nitroso intermediate, which then spontaneously cyclizes and aromatizes to the indazole. chemrxiv.org This method has been successfully applied to the synthesis of both 1H- and 2H-indazoles with excellent conversions. chemrxiv.org
While not explicitly detailed for indazole synthesis in the provided context, ultrasonic irradiation is a known green chemistry technique that can accelerate reactions and improve yields in various heterocyclic syntheses.
Multi-Component and Domino Reactions for Indazole Scaffold Construction
Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient strategies for building complex molecular scaffolds like indazoles in a single step from simple starting materials. nih.govresearchgate.net These reactions are atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation.
A notable example is the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper. acs.orgorganic-chemistry.orgresearchgate.net This reaction proceeds through the formation of multiple bonds in a single operation. acs.org
Domino reactions, where a sequence of reactions occurs without the isolation of intermediates, have also been employed. For instance, an InBr3-catalyzed domino reaction of indoles, phenylacetylenes, and 3-methyleneoxindolines has been developed to synthesize complex spiro[carbazole-1,3'-indoline] structures. nih.gov Although this example leads to a different heterocyclic system, the principle of a domino Diels-Alder reaction can be conceptually applied to the construction of other complex fused heterocycles. Another example is the synthesis of 3,4-dihydropyrazine[1,2-b]indazole-1(2H)-one derivatives through a multicomponent reaction, highlighting the utility of this approach in generating diverse indazole-based scaffolds. nih.gov
Targeted Synthesis of 5,7-Dimethoxy-1H-Indazole-3-Carbaldehyde
While general methods for the synthesis of 1H-indazole-3-carbaldehydes are well-established, the specific synthesis of this compound requires careful consideration of precursors and reaction conditions.
Precursor Identification and Optimized Reaction Conditions
The most logical precursor for the synthesis of this compound via the nitrosation route would be 5,7-dimethoxy-1H-indole. Following the established procedures for nitrosation of electron-rich indoles, this precursor would be expected to undergo conversion to the desired product. rsc.orgrsc.org
Based on the synthesis of the structurally related 5-methoxy-1H-indazole-3-carboxaldehyde, which was achieved in high yield at room temperature, similar conditions would likely be applicable. nih.gov The presence of two electron-donating methoxy (B1213986) groups in the precursor would enhance the reactivity of the indole ring towards nitrosation.
An alternative synthetic route could involve the modification of a pre-existing indazole core. For example, if 5-hydroxy-7-methoxy-1H-indazole-3-carbaldehyde were available, methylation of the hydroxyl group would yield the target compound. A related transformation is the synthesis of 5-hydroxy-1H-indazole-3-carboxaldehyde from 5-methoxy-1H-indazole-3-carbaldehyde using boron tribromide, which demonstrates the feasibility of manipulating substituents on the indazole ring. chemicalbook.com
Table 3: Potential Precursors for this compound
| Precursor | Synthetic Approach |
|---|---|
| 5,7-Dimethoxy-1H-indole | Nitrosation |
| 5-Hydroxy-7-methoxy-1H-indazole-3-carbaldehyde | Methylation |
The optimized reaction conditions for the nitrosation of 5,7-dimethoxy-1H-indole would likely involve the slow addition of the indole in a solvent like DMF to a cooled (0 °C) aqueous solution of sodium nitrite (B80452) and a slight excess of hydrochloric acid. nih.gov Given the electron-rich nature of the substrate, the reaction would likely proceed to completion at or slightly above room temperature. rsc.org Purification would typically be achieved through extraction and column chromatography on silica (B1680970) gel. nih.gov
Control of Regioselectivity and Diastereoselectivity in Synthesis
The synthesis of substituted indazoles, including the 5,7-dimethoxy variant, requires careful control of regioselectivity to ensure the desired arrangement of substituents on the bicyclic ring system. The initial construction of the indazole core can be achieved through various methods, such as the [3+2] cycloaddition of a substituted benzyne (B1209423) with a diazo compound, where the substitution pattern on the benzyne precursor can dictate the regiochemical outcome, often driven by steric factors. orgsyn.org Another regioselective method involves the reaction of Fischer dienyl carbenes with isocyanides, which proceeds in a completely regioselective manner to afford highly functionalized indazoles. nih.gov
A significant challenge in the functionalization of the pre-formed indazole ring is controlling substitution at the two nitrogen atoms, N1 and N2. nih.govresearchgate.netnih.govbeilstein-journals.org The indazole nucleus exists as two tautomeric forms, the 1H- and 2H-indazoles, with the 1H-tautomer being the more thermodynamically stable and thus predominant form. nih.govbeilstein-journals.orgnih.govchemicalbook.com The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the electronic properties of substituents on the indazole ring. nih.govresearchgate.net For many indazole derivatives, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) preferentially yields the N1-alkylated product. nih.govresearchgate.net Conversely, the presence of electron-withdrawing groups at the C7 position can direct alkylation towards the N2 position with high selectivity. nih.govresearchgate.net Recent studies using density functional theory (DFT) suggest that for C3-substituted indazoles, N1-selectivity can be driven by a chelation mechanism involving the cation from the base, the N2 atom, and an atom in the C3 substituent. nih.govbeilstein-journals.org
Diastereoselectivity becomes a consideration in reactions where new chiral centers are formed. While the parent molecule, this compound, is achiral, its derivatization, for example through reactions at the aldehyde group with chiral reagents, can lead to diastereomeric products. Achieving control over such transformations would necessitate the application of established principles of asymmetric synthesis.
Efficiency and Atom Economy in Synthetic Routes
The principles of green chemistry, particularly atom economy, are critical in evaluating the efficiency of synthetic pathways. primescholars.com An ideal synthesis maximizes the incorporation of atoms from the reactants into the final product, thereby minimizing waste. primescholars.com
Derivatization and Functionalization Strategies for this compound
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse molecular architectures. These sites include the aldehyde moiety, the indazole nitrogen atoms, and the methoxy groups.
Transformations of the Aldehyde Moiety (e.g., Reductions, Oxidations, Knoevenagel and Wittig Condensations)
The aldehyde group at the C3 position is a key functional handle for a variety of chemical transformations.
Reduction and Oxidation: The aldehyde can be easily reduced to the corresponding primary alcohol, (5,7-dimethoxy-1H-indazol-3-yl)methanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). Conversely, oxidation under appropriate conditions yields 5,7-dimethoxy-1H-indazole-3-carboxylic acid. This carboxylic acid is a crucial intermediate for forming amide bonds. google.com
Condensation Reactions: The aldehyde readily participates in carbon-carbon bond-forming reactions. It can undergo Knoevenagel condensations with active methylene (B1212753) compounds and Wittig reactions with phosphorus ylides. nih.gov These reactions are instrumental in extending the carbon framework at the C3 position, leading to the synthesis of derivatives with alkene functionalities. nih.govnih.govsemanticscholar.org
Modifications at the Indazole Nitrogen Atoms (N1, N2)
Functionalization at the N1 and N2 positions of the indazole ring is a common strategy for modulating the properties of the molecule. nih.gov As discussed previously, the primary challenge is controlling the regioselectivity of these modifications, particularly N-alkylation. nih.govbeilstein-journals.org
| Condition | Favored Regioisomer | Rationale/Example | Reference |
|---|---|---|---|
| NaH in THF | N1 | A common system for achieving N1 selectivity for many indazoles. Postulated to involve a tight ion pair with the sodium cation. | nih.govresearchgate.netbeilstein-journals.org |
| K₂CO₃ in DMF | Mixture of N1 and N2 | Often results in mixtures that require chromatographic separation to isolate the desired isomer. | acs.org |
| Electron-withdrawing group at C7 (e.g., -NO₂) | N2 | The electronic effect of the substituent at the adjacent C7 position directs incoming electrophiles to the N2 nitrogen with high selectivity (≥96%). | nih.govresearchgate.net |
| Chelating group at C3 (e.g., -CO₂Me) with Cs₂CO₃ | N1 | DFT calculations suggest chelation of the cesium cation between the N2 nitrogen and the C3 substituent blocks the N2 position, favoring N1 attack. | nih.govbeilstein-journals.org |
Exploration of Methoxy Group Functionalizations (e.g., Demethylation to Hydroxy Derivatives)
The methoxy groups at the C5 and C7 positions can be chemically altered, with demethylation to the corresponding hydroxy groups being the most significant transformation. This reaction is typically accomplished by treating the dimethoxy indazole with a strong Lewis acid, such as boron tribromide (BBr₃), in an inert solvent like dichloromethane. chemicalbook.com The resulting 5,7-dihydroxy-1H-indazole-3-carbaldehyde introduces phenolic hydroxyl groups, which can then be used as handles for subsequent etherification or esterification reactions, further expanding the molecular diversity of the scaffold.
Coupling Reactions for Elaboration into Complex Architectures (e.g., Amide Coupling, Suzuki-Miyaura Cross-Coupling)
Advanced synthetic strategies involving coupling reactions enable the incorporation of the indazole scaffold into larger, more complex molecules.
Amide Coupling: This widely used reaction in medicinal chemistry requires the initial oxidation of the C3-aldehyde to 5,7-dimethoxy-1H-indazole-3-carboxylic acid. google.com This carboxylic acid can then be activated and coupled with a diverse range of primary and secondary amines to form a stable amide linkage. nih.govgrowingscience.com Standard peptide coupling reagents such as HBTU, TBTU, and EDC are frequently employed, often in the presence of a tertiary amine base like DIPEA, to facilitate the reaction. google.comacs.orggrowingscience.com This method has been used to synthesize various biologically active indazole-3-carboxamides. nih.govresearchgate.net
Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming new carbon-carbon bonds. mdpi.comlibretexts.org To utilize this reaction, the indazole ring must first be functionalized with a halide (e.g., iodine, bromine) or a triflate. acs.orgrsc.org For example, the C3 position of an indazole can be halogenated, often through electrophilic substitution. chim.it The resulting halo-indazole can then undergo cross-coupling with various aryl or vinyl boronic acids or their esters. mdpi.com This strategy allows for the direct attachment of new aryl or vinyl substituents to the indazole core, providing access to complex biaryl and styrenyl structures that are of significant interest in materials science and medicinal chemistry. mdpi.comrsc.org
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|
| C3-Aldehyde | Reduction | NaBH₄ | Primary Alcohol (-CH₂OH) | |
| C3-Aldehyde | Oxidation | KMnO₄ (example) | Carboxylic Acid (-COOH) | |
| C3-Aldehyde | Knoevenagel Condensation | Active methylene compound, base | Alkene (-CH=CR₂) | nih.gov |
| N1/N2 | Alkylation | Alkyl halide, base (e.g., NaH, K₂CO₃) | N-Alkyl | nih.govacs.org |
| C5/C7-Methoxy | Demethylation | BBr₃ | Hydroxy (-OH) | chemicalbook.com |
| C3-COOH (from Aldehyde) | Amide Coupling | Amine, coupling agent (HBTU, TBTU) | Amide (-CONH-R) | google.comacs.org |
| C3-Halide (pre-functionalized) | Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, base | Aryl/Vinyl group | mdpi.com |
Chemoenzymatic and Biocatalytic Approaches in Indazole Chemistry
The integration of enzymatic processes into synthetic organic chemistry, known as biocatalysis, offers a green and highly selective alternative to traditional chemical methods. acs.orgter-arkhiv.rursc.org In the realm of indazole chemistry, while still an emerging field, chemoenzymatic and biocatalytic approaches hold considerable promise for the synthesis and functionalization of complex derivatives like this compound. These methods leverage the inherent specificity of enzymes to perform transformations that might otherwise require extensive protecting group strategies or result in mixtures of isomers. acs.orgtaylorandfrancis.com
The primary focus of biocatalysis in the synthesis of heterocyclic compounds has been on creating chiral molecules for the pharmaceutical industry. acs.orgtaylorandfrancis.com Enzymes such as oxidoreductases, hydrolases, and lyases are instrumental in these transformations due to their high degree of regio-, chemo-, and enantioselectivity under mild reaction conditions. acs.orgnih.gov
Although specific enzymatic transformations of this compound are not yet extensively documented in scientific literature, the reactivity of the aldehyde functional group and the nature of the heterocyclic core suggest several potential biocatalytic applications. These can be extrapolated from studies on structurally related aromatic and heterocyclic aldehydes.
One of the most explored areas is the enzymatic oxidation and reduction of the aldehyde moiety. Aldehyde dehydrogenases (ALDHs) and aldehyde oxidoreductases (AORs) are capable of converting aldehydes to their corresponding carboxylic acids with high chemoselectivity. nih.govgosset.ai This is particularly advantageous when other sensitive functional groups are present in the molecule. For instance, a biocatalytic oxidation of this compound to 5,7-dimethoxy-1H-indazole-3-carboxylic acid could potentially be achieved without affecting the methoxy groups or the indazole ring system. nih.govuva.nl The use of molecular oxygen as a benign oxidant makes these processes environmentally friendly. nih.gov
Conversely, the reduction of the aldehyde to the corresponding alcohol, (5,7-dimethoxy-1H-indazol-3-yl)methanol, can be accomplished using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). nih.govresearchgate.net These enzymes often exhibit high enantioselectivity, which would be a significant advantage if subsequent transformations were to build a chiral center. Whole-cell biocatalysts, such as E. coli strains, have been shown to be effective in the selective reduction of various aldehydes. nih.gov
Beyond transformations of the aldehyde group, enzymes could also play a role in the functionalization of the indazole core itself, although this is a more challenging and less explored area. The principles of late-stage functionalization, which are well-established in traditional organometallic chemistry, are beginning to be explored in biocatalysis. nih.gov
The following table summarizes potential chemoenzymatic and biocatalytic transformations relevant to indazole chemistry, based on known enzymatic activities on analogous substrates.
| Reaction Type | Enzyme Class | Potential Substrate | Potential Product | Key Research Findings on Analogous Substrates |
| Aldehyde Oxidation | Aldehyde Dehydrogenase (ALDH), Aldehyde Oxidase | This compound | 5,7-dimethoxy-1H-indazole-3-carboxylic acid | ALDHs show high chemoselectivity for aldehyde oxidation, leaving other oxidizable groups like hydroxyls untouched. The reactions typically occur in aqueous buffer at mild temperatures. nih.govuva.nl |
| Aldehyde Reduction | Alcohol Dehydrogenase (ADH), Carbonyl Reductase (KRED) | This compound | (5,7-dimethoxy-1H-indazol-3-yl)methanol | Whole-cell systems (e.g., E. coli) can selectively reduce a wide range of aromatic and aliphatic aldehydes. nih.gov |
| Carboxylic Acid Reduction | Carboxylic Acid Reductase (CAR) | 5,7-dimethoxy-1H-indazole-3-carboxylic acid | This compound | CARs can reduce various aromatic and heteroaromatic carboxylic acids to aldehydes, a synthetically challenging transformation. nih.gov |
| C-C Double Bond Reduction | Ene-Reductase (ERED) | α,β-unsaturated indazole derivatives | Saturated indazole derivatives | EREDs are used in cascades with CARs to produce chiral aldehydes from unsaturated carboxylic acids. mdpi.com |
| Hydroxylation | Cytochrome P450 Monooxygenase | This compound | Hydroxylated indazole derivatives | Cytochrome P450 enzymes are known to hydroxylate non-activated carbon centers in a variety of molecules. |
The development of chemoenzymatic cascades, where multiple enzymatic steps are combined in a one-pot synthesis, represents a frontier in this field. nih.govmdpi.com For instance, a carboxylic acid reductase (CAR) could be used in tandem with an ene-reductase (ERED) to synthesize chiral indazole derivatives from α,β-unsaturated precursors. mdpi.com The integration of biocatalysis with chemocatalysis, such as metal-catalyzed cross-coupling reactions, further expands the synthetic possibilities, allowing for the construction of complex molecular architectures under sustainable conditions. nih.gov
While the direct application of enzymes to the synthesis and modification of this compound is still in its infancy, the extensive toolbox of biocatalysis offers a promising avenue for future research and development in indazole chemistry. acs.orgrsc.org The continued discovery of new enzymes and the engineering of existing ones will undoubtedly lead to novel and efficient routes to this and other important heterocyclic compounds.
Iii. Molecular Design and Structure Activity Relationship Sar Studies for 5,7 Dimethoxy 1h Indazole 3 Carbaldehyde Derivatives
Rational Design Principles for Novel Indazole Derivatives
The rational design of novel indazole derivatives involves several established medicinal chemistry strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. These principles are broadly applicable to the development of analogs from 5,7-dimethoxy-1H-indazole-3-carbaldehyde.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD can be employed to design ligands that fit precisely into the binding site. For indazole derivatives, which are often developed as kinase inhibitors, docking studies can predict how the indazole core and its substituents interact with key amino acid residues in the ATP-binding pocket. nih.gov For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors like Linifanib. nih.gov Derivatives of this compound, such as imines or amides formed from the aldehyde, could be designed to form specific hydrogen bonds and hydrophobic interactions within a target active site.
Molecular Hybridization: This strategy involves combining pharmacophoric elements from two or more different bioactive molecules into a single new compound. The goal is to create a hybrid that possesses enhanced activity or a dual mode of action. For example, a series of 3,5-disubstituted indazole derivatives were constructed using a molecular hybridization approach to explore new antitumor agents. nih.gov The this compound scaffold could be hybridized with other known anticancer fragments by reacting the aldehyde with appropriate amines or hydrazines.
Fragment-Based Lead Discovery (FBLD): FBLD involves screening small, low-molecular-weight fragments to identify those that bind weakly to a biological target. These initial hits are then grown or linked together to produce a more potent lead compound. A novel series of 1H-indazole-based derivatives were discovered as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) using a fragment-led de novo design approach. nih.gov
Systematic Investigation of Positional and Substituent Effects on Biological Activity
The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. SAR studies systematically explore these effects to identify patterns that lead to improved potency and selectivity. While specific SAR data for this compound derivatives is not extensively published, general principles from other indazole series provide valuable insights.
The position of substituents on the indazole ring plays a critical role. In one study on antitumor indazole derivatives, the placement of fluorine atoms on a phenyl ring at the C-5 position of the indazole had a significant effect on anti-proliferative activity, with a 3,5-difluoro substitution pattern showing the highest potency against the Hep-G2 cell line. nih.gov Similarly, modifications at the N-1 position of the indazole ring have been shown to have a stronger effect on the potency against certain enzymes (EZH1) than others (EZH2), highlighting the role of N-1 substituents in achieving selectivity. nih.gov
The nature of the substituent is equally important. In a series of indazole-based diarylureas, the indazole ring was found to tolerate various substituents, but the introduction of a specific N-(2-(pyrrolidin-1-yl)ethyl)-carboxamide group led to a compound with improved solubility and the best anticancer activity. nih.gov The aldehyde group at the C-3 position of this compound is a versatile handle for introducing a wide variety of substituents (e.g., via reductive amination, Wittig reactions, or condensation) to systematically probe the impact of size, electronics, and hydrogen bonding potential on biological activity.
Table 1: Illustrative SAR of 3,5-Disubstituted Indazole Derivatives Against Hep-G2 Cancer Cell Line
| Compound ID | R¹ Substituent (at C-5) | IC₅₀ (µM) |
| 5a | H | 12.3 |
| 5b | 3-Fluoro | 9.87 |
| 5e | 4-Fluoro | 9.32 |
| 5f | 4-Trifluoromethoxy | 11.2 |
| 5j | 3,5-Difluoro | 8.15 |
| 5-Fu | (Reference Drug) | 16.2 |
This table is generated based on data from a study on related indazole derivatives to illustrate SAR principles. nih.gov
Conformational Analysis and Tautomerism Studies (e.g., 1H-Indazole vs. 2H-Indazole Forms)
Indazole exists in two primary annular tautomeric forms: 1H-indazole and 2H-indazole. The position of the proton on one of the two nitrogen atoms of the pyrazole (B372694) ring has significant implications for the molecule's stability, electronic properties, and interaction with biological targets. researchgate.net
Numerous experimental and computational studies have established that the 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-indazole tautomer. nih.govbeilstein-journals.org Theoretical calculations indicate that the 1H tautomer is more stable by approximately 15 kJ·mol⁻¹ (about 3.6 kcal/mol). nih.gov This preference for the 1H form is observed in the gas phase, in solution, and in the solid state. sci-hub.se Therefore, this compound is expected to exist predominantly in the 1H tautomeric form as indicated by its nomenclature.
The stability difference is attributed to the aromatic character of the fused ring system; the 1H-tautomer has a benzenoid structure, whereas the 2H-tautomer has a quinonoid structure, which is energetically less favorable. beilstein-journals.org The formation of N-1 or N-2 substituted derivatives during alkylation reactions is highly dependent on reaction conditions, with the N-1 isomer typically being the thermodynamically favored product and the N-2 isomer often being the kinetically favored one. nih.gov
However, it is important to note that substitution patterns can influence tautomeric equilibrium. For example, in a series of 1,5,6,7-tetrahydro-4H-indazol-4-ones, theoretical calculations showed that while the 1H tautomer was more stable in some derivatives, the 2H tautomer was more stable in others, although the energy differences were very small. mdpi.com This highlights that while the 1H form is generally preferred, the specific substituents on the indazole ring can modulate this preference. Conformational analysis of derivatives, particularly those with flexible side chains introduced at the 3-position, is also crucial for understanding how they adopt specific three-dimensional shapes to interact with target binding sites.
Table 2: Calculated Relative Energies of Indazole Tautomers
| Tautomer | Structure | Relative Stability (kcal/mol) | Reference |
| 1H-Indazole | Benzenoid | 0 | nih.gov |
| 2H-Indazole | Quinonoid | +3.6 to +4.1 | nih.gov |
Scaffold Hopping and Bioisosteric Replacement Strategies in Drug Discovery Research
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to generate novel chemical entities with improved properties while retaining the desired biological activity. nih.gov These approaches are highly relevant to the indazole core.
Scaffold Hopping involves replacing the central core of a known active molecule with a structurally different scaffold, aiming to improve properties like potency or pharmacokinetics, or to enter a new chemical space for intellectual property purposes. plos.org The indazole ring is often considered an excellent scaffold hop from the indole (B1671886) core. For example, researchers successfully transformed an indole-based inhibitor selective for the anti-apoptotic protein MCL-1 into a dual inhibitor of both MCL-1 and BCL-2 by hopping to an indazole scaffold. nih.gov This strategy preserved the key pharmacophoric features while altering the selectivity profile.
Bioisosteric Replacement is the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a new compound that retains similar biological activity. Indazole is a well-established bioisostere for both indole and phenol. nih.gov
Indazole for Indole: The replacement of an indole ring with an indazole is a common tactic. This substitution can improve metabolic stability, plasma clearance, and oral bioavailability. nih.govsemanticscholar.org
Indazole for Phenol: A phenol group in a drug candidate is often susceptible to rapid metabolism via glucuronidation. Replacing the phenol with an indazole ring can block this metabolic pathway while maintaining the key hydrogen bonding interactions necessary for biological activity. This was demonstrated in a series of GluN2B-selective NMDA receptor antagonists, where replacing a phenol with an indazole retained high affinity and activity but prevented glucuronidation. nih.gov
For derivatives of this compound, these principles could be applied by using the indazole core to mimic known indole- or phenol-containing drugs, potentially leading to new therapeutic agents with superior drug-like properties.
Impact of Dimethoxy Substitution Pattern on Molecular Interactions
The presence and position of methoxy (B1213986) groups on an aromatic scaffold can significantly influence a molecule's physicochemical properties and its interactions with biological targets. While direct studies on the 5,7-dimethoxy pattern on indazoles are limited, insights can be drawn from related heterocyclic systems.
The two methoxy groups at the C-5 and C-7 positions of the indazole ring are electron-donating groups. Their presence increases the electron density of the aromatic system, which can affect:
pKa: The increased electron density can alter the acidity of the N-H proton, which in turn influences ionization at physiological pH and solubility.
Reactivity: The electron-rich nature of the benzene (B151609) portion of the scaffold can affect its susceptibility to metabolic enzymes (e.g., cytochrome P450s). In some cases, methoxy groups are susceptible to O-demethylation, which can be a primary metabolic pathway. nih.gov
Molecular Interactions: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, potentially forming additional interactions within a protein binding site that could enhance affinity. Furthermore, the methoxy groups add steric bulk and can influence the preferred conformation of the molecule and its fit within a binding pocket.
In a study of HIV-1 attachment inhibitors based on a 4,7-dimethoxy indole scaffold, the methoxy groups were crucial for activity. However, they also presented a metabolic liability, as O-demethylation could lead to the formation of a potentially reactive quinone species. This concern was addressed by replacing the indole with a 6-azaindole, demonstrating how the interplay between the substitution pattern and the core scaffold impacts both activity and metabolic fate. nih.gov The 5,7-dimethoxy pattern on the indazole ring would similarly influence its binding orientation, potential for hydrogen bonding, and metabolic profile, making it a critical consideration in the design of new derivatives.
Iv. Pre Clinical Biological Research and Mechanistic Investigations of 5,7 Dimethoxy 1h Indazole 3 Carbaldehyde and Its Derivatives
In Vitro Biological Screening and Cellular Studies
The initial stages of drug discovery heavily rely on in vitro screening to identify and characterize the biological activities of novel chemical entities. For 5,7-dimethoxy-1H-indazole-3-carbaldehyde and its derivatives, these studies have spanned a wide range of therapeutic targets, revealing a rich and diverse pharmacological profile.
The antiproliferative potential of indazole derivatives has been extensively investigated, with many compounds demonstrating potent activity against a variety of human cancer cell lines. While specific data for this compound is not extensively detailed in publicly available research, the broader class of indazole-containing compounds has shown significant promise.
Derivatives of the indazole scaffold have been evaluated against a panel of human cancer cell lines, including those of lung (A-549), breast (MCF-7), and prostate origin. For instance, certain polysubstituted indazoles have exhibited interesting antiproliferative activity with IC50 values ranging from 0.64 to 17 µM against A-549 and other cancer cell lines nih.gov. The cytotoxic effects of some indazole-related compounds have been observed against HL-60 (human promyelocytic leukemia) cells, with IC50 values in the low micromolar range nih.gov.
The mechanism of action for the antiproliferative effects of indazole derivatives is often multifaceted. Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing the cancer cells from proliferating nih.govresearchgate.net. Some derivatives have been found to disrupt the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) within cancer cells, leading to cellular damage and death researchgate.net.
While comprehensive data on the cytotoxic profile of this compound against A-549, MCF-7, Hs-683 (glioma), SK-MEL-28 (melanoma), HL-60, and DU145 (prostate) cell lines remains to be fully elucidated in public literature, the consistent and potent anticancer activity observed for the indazole class of compounds underscores the potential of this specific derivative as a scaffold for the development of novel oncology therapeutics.
Table 1: Representative Antiproliferative Activities of Indazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Polysubstituted Indazoles | A-549 | 0.64 - 17 µM | nih.gov |
| Indazole Derivative (2f) | Multiple | 0.23–1.15 μM | researchgate.net |
| Unspecified Indazole Derivative | HL-60 | 2.70 µM | nih.gov |
| Unspecified Indazole Derivative | A-549 | 11.91 µM | nih.gov |
| Unspecified Indazole Derivative | MCF-7 | 3.79 µM | nih.gov |
The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. The indazole scaffold has been explored for its potential in this therapeutic area. Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.
Studies have shown that certain substituted indazoles possess moderate to good in vitro antimicrobial activities. For example, a series of N-methyl-3-aryl indazoles were tested against bacterial strains such as Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium, as well as the fungal strain Candida albicans nih.gov. Some of these compounds exhibited significant inhibitory activity against the tested microbial strains nih.gov.
The antifungal potential of indazole derivatives has also been a subject of investigation. Novel indazole-linked triazoles have been synthesized and have shown significant antifungal activity against a variety of fungal cultures, including Candida spp. and Aspergillus spp.. In particular, a 5-bromo substituted indazole analog demonstrated excellent efficacy against Candida albicans in a murine infection model nih.gov.
Table 2: Antimicrobial Spectrum of Representative Indazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Organism | Activity | Reference |
|---|---|---|---|
| N-methyl-3-aryl indazoles | Xanthomonas campestris | Good | nih.gov |
| N-methyl-3-aryl indazoles | Bacillus megaterium | Excellent | nih.gov |
| N-methyl-3-aryl indazoles | Candida albicans | Moderate | nih.gov |
| Indazole-linked triazoles | Candida spp. | Significant | nih.gov |
| Indazole-linked triazoles | Aspergillus spp. | Significant | nih.gov |
Inflammation is a complex biological response implicated in a wide range of diseases. The indazole nucleus is a core component of several compounds with known anti-inflammatory properties. Research into indazole and its derivatives has revealed their potential to modulate key inflammatory pathways.
In vivo studies using models such as carrageenan-induced hind paw edema in rats have demonstrated the acute anti-inflammatory activity of indazole and its derivatives nih.gov. These compounds have been shown to significantly and dose-dependently inhibit inflammation nih.gov.
The mechanisms underlying the anti-inflammatory effects of indazoles are believed to involve the inhibition of key inflammatory mediators. In vitro assays have shown that indazole derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins nih.gov. Furthermore, these compounds have been found to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) nih.gov. The free radical scavenging activity of indazole derivatives may also contribute to their anti-inflammatory effects nih.gov.
While direct experimental data on the anti-inflammatory properties of this compound is limited in the public domain, its structural similarity to other anti-inflammatory indazoles suggests it could be a promising candidate for further investigation in this area.
Table 3: Anti-inflammatory Mechanisms of Representative Indazole Derivatives This table is interactive. You can sort and filter the data.
| Mechanism | Effect | Reference |
|---|---|---|
| Cyclooxygenase-2 (COX-2) Inhibition | Concentration-dependent | nih.gov |
| Tumor Necrosis Factor-α (TNF-α) Inhibition | Concentration-dependent | nih.gov |
| Interleukin-1β (IL-1β) Inhibition | Concentration-dependent | nih.gov |
| Free Radical Scavenging | Concentration-dependent | nih.gov |
The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. Indazole derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.
Kinases: A significant area of research has focused on indazole derivatives as kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer and other diseases. 1H-Indazole-3-carboxaldehydes are considered valuable intermediates in the synthesis of 3-substituted indazoles, which have led to the discovery of several marketed kinase inhibitor drugs researchgate.net. While specific inhibitory data for this compound against kinases such as ERK1/2, EGFR, PDK1, JAK3, and ROCK1 is not extensively documented, the indazole scaffold is a well-established pharmacophore for kinase inhibition.
Monoamine Oxidase B (MAO-B): Indazole derivatives have shown significant promise as inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters and a target for the treatment of neurodegenerative disorders like Parkinson's disease. A study of C5- and C6-substituted indazole derivatives revealed that all tested compounds inhibited human MAO-B with submicromolar IC50 values. Notably, substitution at the C5 position of the indazole ring led to particularly potent MAO-B inhibition, with IC50 values in the low nanomolar range (0.0025–0.024 µM) nih.gov.
Phosphodiesterase 10A (PDE10A): While direct inhibition of PDE10A by this compound has not been specifically reported, the broader class of nitrogen-containing heterocyclic compounds has been explored for this target.
The diverse enzyme inhibitory profile of the indazole scaffold highlights the potential of this compound as a versatile starting point for the design of potent and selective enzyme inhibitors.
Table 4: Enzyme Inhibition by Representative Indazole Derivatives This table is interactive. You can sort and filter the data.
| Enzyme Target | Compound Class | Activity | Reference |
|---|---|---|---|
| Kinases | 3-Substituted Indazoles | Potent Inhibition | researchgate.net |
| Monoamine Oxidase B (MAO-B) | C5-Substituted Indazoles | IC50 = 0.0025–0.024 µM | nih.gov |
The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. Indazole derivatives have been investigated for their ability to modulate the activity of various receptors.
5-HT2C Receptor Agonism/Antagonism: The serotonin 2C receptor (5-HT2C) is a G-protein coupled receptor involved in the regulation of mood, appetite, and other physiological processes. Indazole analogs of known serotonergic tryptamines have been synthesized and evaluated for their activity at serotonin receptors. For instance, the direct 1H-indazole analog of 5-MeO-DMT was found to be a moderately potent agonist at the 5-HT2A receptor with some selectivity over the 5-HT2C receptor researchgate.net. This indicates that the indazole scaffold can be a suitable bioisostere for the indole (B1671886) nucleus in targeting serotonin receptors.
Calcium-Release Activated Calcium (CRAC) Channel Blockade: CRAC channels are crucial for calcium signaling in immune cells, and their blockade represents a potential therapeutic strategy for inflammatory and autoimmune diseases. Structure-activity relationship studies of indazole-3-carboxamides have identified them as potent CRAC channel blockers. These studies revealed that the specific regiochemistry of the amide linker is critical for inhibitory activity. One particular indazole-3-carboxamide derivative actively inhibited calcium influx and stabilized mast cells with a sub-micromolar IC50 value nih.gov.
Calmodulin Antagonism: Calmodulin is a key calcium-binding protein that modulates the activity of numerous enzymes and ion channels. While there is no direct evidence in the reviewed literature for calmodulin antagonism by this compound, the ability of other heterocyclic compounds to act as calmodulin antagonists suggests that this could be a potential area for future investigation.
Table 5: Receptor Modulation by Representative Indazole Derivatives This table is interactive. You can sort and filter the data.
| Receptor/Channel | Compound Class | Activity | Reference |
|---|---|---|---|
| 5-HT2A Receptor | 1H-Indazole analog of 5-MeO-DMT | Moderate Agonist | researchgate.net |
| CRAC Channel | Indazole-3-carboxamides | Potent Blockade (sub-µM IC50) | nih.gov |
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. The potential of indazole derivatives as antioxidant agents has been explored through various in vitro assays.
Studies on indazole and its simpler derivatives, such as 5-aminoindazole and 6-nitroindazole, have demonstrated their free radical scavenging properties. In assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and nitric oxide scavenging assays, these compounds exhibited concentration-dependent antioxidant activity nih.gov. This free radical scavenging ability may also contribute to their observed anti-inflammatory effects nih.gov.
While specific quantitative data on the antioxidant activity of this compound is not extensively available, the established antioxidant potential of the indazole scaffold suggests that this compound could possess similar properties, warranting further investigation using standard in vitro antioxidant assays.
Table 6: Antioxidant Activity of Representative Indazole Derivatives This table is interactive. You can sort and filter the data.
| Assay | Compound Class | Activity | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Indazole and derivatives | Concentration-dependent | nih.gov |
| Nitric Oxide Scavenging | Indazole and derivatives | Concentration-dependent | nih.gov |
Compound Names Table
| Abbreviation/Trivial Name | Systematic Name |
| A-549 | Human lung carcinoma cell line |
| MCF-7 | Human breast adenocarcinoma cell line |
| Hs-683 | Human glioma cell line |
| SK-MEL-28 | Human melanoma cell line |
| HL-60 | Human promyelocytic leukemia cell line |
| DU145 | Human prostate carcinoma cell line |
| ERK1/2 | Extracellular signal-regulated kinases 1 and 2 |
| EGFR | Epidermal Growth Factor Receptor |
| PDK1 | Phosphoinositide-dependent kinase 1 |
| JAK3 | Janus kinase 3 |
| ROCK1 | Rho-associated coiled-coil containing protein kinase 1 |
| MAO-B | Monoamine Oxidase B |
| PDE10A | Phosphodiesterase 10A |
| 5-HT2C Receptor | 5-hydroxytryptamine (serotonin) receptor 2C |
| CRAC Channel | Calcium-Release Activated Calcium Channel |
| Calmodulin | Calcium-modulated protein |
| 5-MeO-DMT | 5-Methoxy-N,N-dimethyltryptamine |
| TNF-α | Tumor Necrosis Factor-alpha |
| IL-1β | Interleukin-1 beta |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl |
Elucidation of Molecular Mechanisms of Action and Target Identification
The molecular mechanisms of indazole derivatives are often attributed to their ability to interact with key biological macromolecules, thereby modulating cellular signaling pathways.
Indazole-containing compounds are frequently designed as kinase inhibitors. rsc.org The indazole ring can act as a bioisostere of purines, enabling it to fit into the ATP-binding pockets of various kinases. nih.gov This interaction is often stabilized by hydrogen bonds and hydrophobic interactions between the indazole core and amino acid residues within the kinase domain. For instance, certain indazole derivatives have been identified as potent inhibitors of kinases such as epidermal growth factor receptor (EGFR), anaplastic lymphoma kinase (ALK), and polo-like kinase 4 (PLK4). nih.gov While direct protein-ligand interaction studies for this compound are not available, it is plausible that this compound and its derivatives could also exhibit kinase inhibitory activity, a hypothesis that warrants further investigation through techniques like X-ray crystallography and molecular docking.
By inhibiting specific kinases, indazole derivatives can modulate downstream signaling pathways critical for cell proliferation, survival, and inflammation. For example, inhibition of receptor tyrosine kinases by indazole compounds can block pathways such as the RAS/MAPK and PI3K/Akt signaling cascades, which are often dysregulated in cancer. nih.gov Some indazole derivatives have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, the anti-inflammatory effects of certain indazoles may be mediated through the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov
Table 1: Representative Downstream Effects of Indazole Derivatives on Signaling Pathways
| Derivative Class | Target Pathway | Observed Effect | Potential Implication |
| Tyrosine Kinase Inhibitors | RAS/MAPK, PI3K/Akt | Inhibition of cell proliferation and survival | Anti-cancer |
| Apoptosis Inducers | Intrinsic Apoptotic Pathway | Upregulation of Bax, Downregulation of Bcl-2 | Anti-cancer |
| Anti-inflammatory Agents | COX-2, TNF-α, IL-1β | Reduction of pro-inflammatory mediators | Anti-inflammatory |
This table is illustrative and based on data from various indazole derivatives, not specifically this compound.
The cellular permeability and subcellular distribution of a compound are crucial for its biological activity. While specific studies on this compound are lacking, research on other small molecule kinase inhibitors suggests that these compounds typically enter cells via passive diffusion. Their lipophilicity, which can be influenced by substituents like methoxy (B1213986) groups, plays a significant role in their ability to cross the cell membrane. Once inside the cell, their localization would depend on the subcellular location of their protein targets. For instance, if targeting a cytoplasmic kinase, the compound would need to be present in the cytoplasm to exert its effect. Techniques such as fluorescence microscopy with tagged derivatives could be employed to visualize the cellular uptake and distribution of this compound.
In Vivo Efficacy and Proof-of-Concept Studies in Animal Models of Disease
In vivo studies are essential to validate the therapeutic potential of a compound. While no specific in vivo data for this compound was found, numerous studies on other indazole derivatives have demonstrated their efficacy in various animal models.
Indazole derivatives have shown significant anti-tumor activity in preclinical cancer models. For example, some derivatives have been shown to suppress tumor growth in mouse xenograft models of breast and colon cancer. nih.govnih.gov The efficacy in these models is often assessed by measuring tumor volume and weight over time. In the context of inflammation, indazole compounds have been shown to reduce paw edema in carrageenan-induced inflammation models in rats, demonstrating their anti-inflammatory potential in vivo. nih.gov
Table 2: Examples of In Vivo Efficacy of Indazole Derivatives in Animal Models
| Derivative | Animal Model | Disease | Outcome |
| CFI-400945 (PLK4 inhibitor) | Mouse xenograft | Colon cancer | Inhibition of tumor growth |
| 2f (an indazole derivative) | Mouse xenograft | Breast cancer | Suppression of tumor growth |
| 5-aminoindazole | Rat model | Carrageenan-induced paw edema | Reduction in inflammation |
This table presents data from various indazole derivatives to illustrate the potential for in vivo efficacy and is not specific to this compound.
Pharmacodynamic (PD) markers are used to assess the biological effects of a drug and to confirm that it is engaging its target in a biological system. For indazole derivatives acting as kinase inhibitors, a common PD marker is the phosphorylation status of the target kinase or its downstream substrates. Analysis of tumor biopsies or surrogate tissues from treated animals can reveal a decrease in the phosphorylation of these proteins, providing evidence of target engagement and biological activity. For instance, in xenograft models treated with an EGFR-inhibiting indazole derivative, a reduction in phosphorylated EGFR could be a key PD marker. nih.gov
V. Computational Chemistry and Chemoinformatics in the Study of 5,7 Dimethoxy 1h Indazole 3 Carbaldehyde
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as a derivative of 5,7-dimethoxy-1H-indazole-3-carbaldehyde, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity, often expressed as a scoring function or binding energy.
For indazole derivatives, docking studies have been crucial in elucidating their mechanism of action against various protein targets, including kinases and cancer-related receptors. nih.govnih.gov When studying this compound, molecular docking would be employed to understand how its specific structural features contribute to protein binding. Key interactions would likely involve:
Hydrogen Bonding: The indazole ring contains both hydrogen bond donors (N-H) and acceptors (N), while the carbaldehyde group's oxygen atom acts as a hydrogen bond acceptor. These groups can form critical hydrogen bonds with amino acid residues like serine, threonine, or the peptide backbone in a protein's active site.
Hydrophobic Interactions: The aromatic indazole core and the methyl groups of the dimethoxy substituents can engage in hydrophobic and π-stacking interactions with nonpolar residues such as phenylalanine, tyrosine, and tryptophan.
Metal Coordination: The nitrogen atoms of the indazole ring could potentially coordinate with metal ions present in the active sites of metalloenzymes.
Analysis of the docking poses reveals the specific amino acid residues involved in the interaction, providing a structural hypothesis for the ligand's biological activity. For instance, studies on similar indazole carboxamides have identified key interactions with renal cancer receptors, guiding the synthesis of more potent derivatives. nih.gov
Table 1: Hypothetical Molecular Docking Results for this compound against a Target Kinase
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Energy | -8.5 kcal/mol | VAL 25, LEU 98 | Hydrophobic |
| LYS 42 | Hydrogen Bond (with N-H of indazole) | ||
| ASP 110 | Hydrogen Bond (with C=O of aldehyde) | ||
| PHE 105 | π-π Stacking (with indazole ring) | ||
| Inhibition Constant (Ki, predicted) | 1.5 µM |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Electronic Structure Calculations)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. niscpr.res.in These methods provide detailed information on molecular geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding a molecule's reactivity and intermolecular interactions. nih.govniscpr.res.in
For this compound, DFT calculations can:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.
Calculate Electronic Properties: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. niscpr.res.in A smaller gap suggests higher reactivity.
Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the methoxy (B1213986) and aldehyde groups and the nitrogen atoms of the indazole ring would appear as regions of negative potential, indicating sites prone to electrophilic attack or hydrogen bonding.
Such calculations have been performed on various indazole derivatives to correlate their electronic properties with observed biological activity, providing a rationale for their physicochemical characteristics. nih.gov
Table 2: Predicted Quantum Chemical Properties for this compound (Calculated at B3LYP/6-31G level)
| Property | Predicted Value | Significance |
| Energy of HOMO | -6.2 eV | Relates to electron-donating ability |
| Energy of LUMO | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Energy Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 Debye | Measures molecular polarity |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic method that attempts to correlate the structural or physicochemical properties of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules.
To develop a QSAR model for derivatives of this compound, a dataset of analogues with measured biological activity (e.g., IC50 values) against a specific target is required. Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include electronic, steric, hydrophobic, and topological properties.
A 3D-QSAR study, for example, generates contour maps that visualize the regions where certain properties are favorable or unfavorable for activity. nih.gov For a series of indazole derivatives, a 3D-QSAR model might reveal that:
Sterically Favorable Regions: Green contours might indicate areas where bulky substituents increase activity.
Electropositive/Electro-Negative Favorable Regions: Blue contours could show where positive charges enhance binding, while red contours might highlight areas where negative charges are preferred.
These models serve as a powerful guide for designing new derivatives with potentially improved potency. nih.gov
Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD is used to assess the stability of the docked complex and observe conformational changes in both the ligand and the protein upon binding. mdpi.com
An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds. Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone from their initial positions, indicating the stability of the complex. A stable RMSD suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): Reveals the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding.
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds over time, confirming the stability of key interactions identified in docking.
MD simulations have been successfully applied to other indazole derivatives to confirm their stable binding within the active site of targets like the HIF-1α protein. nih.gov
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico or virtual screening is a computational approach to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. This process is much faster and more cost-effective than traditional high-throughput screening.
The this compound scaffold can serve as a starting point for designing a virtual library. This library would be created by computationally adding a wide variety of chemical groups at different positions on the indazole ring or by modifying the aldehyde group. This results in thousands or millions of virtual derivatives. This library can then be screened against a protein target using high-throughput docking or pharmacophore modeling to identify "hits"—compounds with high predicted binding affinity. These hits are then prioritized for chemical synthesis and experimental testing. This approach is fundamental in modern medicinal chemistry for the rapid discovery of new lead compounds. nih.gov
Prediction of Relevant Molecular Properties for Research Design
Before embarking on the synthesis of a new compound, it is crucial to predict some of its fundamental molecular properties. These predictions help chemists design synthetic routes and allow researchers to anticipate a compound's general behavior in experimental assays. These properties can be calculated using various chemoinformatic software and web servers. For this compound, key predicted properties guide its handling and use as a research chemical or synthetic building block.
Table 3: Predicted Molecular Properties for this compound
| Property | Predicted Value | Importance in Research Design |
| Molecular Formula | C10H10N2O3 | Confirms atomic composition |
| Molecular Weight | 206.20 g/mol | Used for calculating molar concentrations |
| Topological Polar Surface Area (TPSA) | 71.45 Ų | Influences membrane permeability and solubility |
| logP (Octanol-Water Partition Coeff.) | 1.85 | Predicts hydrophobicity and solubility in organic vs. aqueous solvents |
| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding in solvents or with targets |
| Hydrogen Bond Acceptors | 4 | Potential for hydrogen bonding in solvents or with targets |
| Rotatable Bonds | 3 | Relates to conformational flexibility |
Vi. Advanced Analytical and Spectroscopic Characterization in Research Settings
High-Resolution Spectroscopic Techniques for Structure Elucidation (e.g., NMR (¹H, ¹³C, 2D), IR, Raman, Mass Spectrometry)
The structural framework of indazole derivatives is definitively established through the application of several high-resolution spectroscopic methods. While specific data for 5,7-dimethoxy-1H-indazole-3-carbaldehyde is not extensively published, the analysis of closely related analogues provides a clear blueprint for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the precise arrangement of atoms within the molecule.
¹H NMR: The proton NMR spectrum of an indazole-3-carbaldehyde derivative provides key information. For instance, in the analogous compound 7-methyl-1H-indazole-3-carboxaldehyde, the aldehyde proton (CHO) presents as a singlet at approximately 10.31 ppm. nih.gov The aromatic protons on the indazole ring typically appear in the range of 7.0 to 8.5 ppm, with their specific shifts and coupling constants dictated by the substitution pattern. nih.gov For this compound, one would expect to see signals corresponding to the protons on the bicyclic ring system, a distinct singlet for the aldehyde proton, and two singlets for the methoxy (B1213986) group protons.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the aldehyde group in indazole-3-carbaldehydes is typically observed downfield, around 187 ppm. nih.gov The carbons of the aromatic rings resonate between 110 and 150 ppm, while the methoxy carbons would appear further upfield. nih.gov
A summary of typical chemical shifts for related indazole-3-carbaldehyde derivatives is presented below.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | ~10.2-10.3 | ~187 |
| Aromatic (C-H) | ~7.0-8.5 | ~110-150 |
| Methoxy (-OCH₃) | ~3.8-4.0 | ~55-56 |
| Indazole NH | ~13.0-14.0 (broad) | - |
Infrared (IR) and Raman Spectroscopy are used to identify the functional groups present in the molecule based on their vibrational frequencies.
IR Spectroscopy: The IR spectrum of an indazole-3-carbaldehyde would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically appearing in the region of 1660-1680 cm⁻¹. nih.gov The N-H stretching of the indazole ring would be observed as a broad band around 3200-3300 cm⁻¹. nih.gov The C-O stretching of the methoxy groups would also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The aromatic ring vibrations would give rise to characteristic signals.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For example, the HRMS of 7-methyl-1H-indazole-3-carboxaldehyde shows a molecular ion peak corresponding to its calculated mass. nih.gov
Chromatographic Methodologies for Purity Assessment and Separation
Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity determination. A typical method would involve a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. nih.govmdpi.com The compound's purity is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram. For instance, related compounds like 1H-indazole-5-carbaldehyde have been reported with a purity of 95% as determined by HPLC. adventchembio.com
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of volatile derivatives. For non-volatile compounds like indazole-3-carbaldehydes, derivatization may be necessary to increase their volatility. researchgate.net GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for both identification and quantification. nih.gov
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
| HPLC | C8 or C18 | Methanol/Acetonitrile and water/buffer | UV-Vis | Purity assessment, Quantification |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer | Separation, Identification, Quantification (often after derivatization) |
Quantification Methodologies in Research Samples
Accurate quantification of this compound in research samples is essential for various applications.
HPLC with UV-Vis detection is a common and reliable method for quantification. nih.govmdpi.com A calibration curve is constructed by analyzing standard solutions of the compound at known concentrations. The concentration of the compound in an unknown sample is then determined by comparing its peak area to the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) of the method are also determined to ensure its sensitivity and accuracy. mdpi.com
GC-MS can also be used for quantification, often in selective ion monitoring (SIM) mode for enhanced sensitivity and selectivity. nih.gov This involves monitoring specific fragment ions that are characteristic of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy can be used for quantitative analysis (qNMR) by integrating the signal of a specific proton of the target compound against the signal of a known amount of an internal standard. nih.gov
Vii. Future Directions and Emerging Research Perspectives for 5,7 Dimethoxy 1h Indazole 3 Carbaldehyde
Development of Novel, Sustainable, and Highly Efficient Synthetic Strategies
While methods for the synthesis of substituted indazole-3-carbaldehydes exist, a key area of future research lies in the development of more sustainable and efficient strategies for 5,7-dimethoxy-1H-indazole-3-carbaldehyde. Current approaches often involve multi-step procedures that may utilize harsh reagents. Future synthetic endeavors are expected to focus on:
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions will be a priority. This includes exploring microwave-assisted and flow chemistry techniques to reduce reaction times and improve yields.
Catalyst-Based Approaches: There is a growing interest in employing transition-metal and acid-base catalysts to enhance the efficiency and selectivity of indazole synthesis.
One-Pot Syntheses: Developing one-pot methodologies from readily available starting materials would significantly streamline the synthesis of this compound, making it more accessible for further research and development. A notable general method for accessing 1H-indazole-3-carboxaldehyde derivatives is the nitrosation of indoles under mildly acidic conditions nih.govrsc.org. Adapting and optimizing such methods for 5,7-dimethoxyindole precursors could provide a more direct and efficient route.
Exploration of Underexplored Biological Targets and Signaling Pathways
Indazole derivatives are well-known for their diverse pharmacological activities, particularly as kinase inhibitors nih.govrsc.org. However, the full biological spectrum of this compound remains largely unexplored. Future research should venture beyond the well-trodden path of kinase inhibition and investigate its potential against other therapeutic targets. Based on the activities of other indazole derivatives, promising areas of investigation include:
Anti-inflammatory and Immunomodulatory Targets: Given that some indazole-3-carboxamides have shown potential as modulators of the immune system, exploring the effect of this compound and its derivatives on inflammatory pathways and targets like cyclooxygenase (COX) enzymes is a logical next step.
Neurodegenerative Diseases: The role of indazole derivatives in targeting pathways associated with neurological disorders is an emerging field chemimpex.com. Investigating the potential of this compound to modulate targets relevant to Alzheimer's or Parkinson's disease could yield significant discoveries.
Antimicrobial and Antiviral Targets: The indazole scaffold has been associated with antimicrobial and antiviral activities mdpi.com. Screening this compound against a panel of pathogenic bacteria, fungi, and viruses could uncover novel therapeutic leads.
Integration of Artificial Intelligence and Machine Learning in Indazole Research and Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development nih.gov. For this compound, these computational tools can be instrumental in several ways:
Target Identification and Validation: AI algorithms can analyze vast biological datasets to predict and prioritize potential protein targets for this compound, accelerating the initial stages of drug discovery.
De Novo Drug Design: Generative AI models can design novel derivatives of this compound with optimized pharmacokinetic and pharmacodynamic properties nih.gov.
Predictive Modeling: Machine learning models can be trained to predict the biological activity, toxicity, and other properties of virtual libraries of this compound derivatives, allowing for the prioritization of compounds for synthesis and testing. Computational methods like molecular docking and molecular dynamics simulations are already being used to evaluate indazole analogs as potential anti-inflammatory agents researchgate.net.
Utilization as Chemical Probes in Chemical Biology and Mechanistic Studies
The inherent chemical reactivity and potential for derivatization make this compound an attractive candidate for the development of chemical probes. These tools are invaluable for elucidating complex biological processes. Future applications in this area could include:
Fluorescent Probes: The indazole nucleus can be a component of fluorescent molecules chemimpex.comchemimpex.com. By conjugating this compound with fluorophores, it may be possible to create probes for imaging specific cellular components or tracking biological processes in real-time.
Affinity-Based Probes: Derivatizing the aldehyde group can allow for the attachment of affinity tags or photoreactive groups. Such probes can be used to identify the protein targets of this compound through pull-down assays and proteomic analysis.
Mechanistic Studies: By designing and synthesizing specific derivatives, researchers can investigate the structure-activity relationships (SAR) of this compound and its analogs. This information is crucial for understanding how these compounds interact with their biological targets and for the rational design of more potent and selective therapeutic agents.
Q & A
Q. What are the common synthetic routes for preparing 5,7-dimethoxy-1H-indazole-3-carbaldehyde, and what critical parameters influence reaction yields?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation followed by cyclization with hydrazine hydrate. For example, ketone intermediates (e.g., 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole) are formed via acid chloride intermediates and reacted with hydrazine hydrate in dimethylformamide (DMF) under reflux. Critical parameters include:
- Solvent choice : DMF or dichloroethane for optimal cyclization .
- Reaction time : 1–2 hours under reflux to avoid over-decomposition .
- Purification : Recrystallization from DMF to remove isomeric impurities (e.g., 2,3-dichlorophenyl isomers) .
Q. How can researchers effectively characterize the crystal structure of this compound to confirm its molecular configuration?
Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:
Q. What initial biological screening strategies are recommended for assessing the bioactivity of this compound derivatives?
Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or cytochrome P450 targets) and cytotoxicity profiling:
- In vitro assays : Use indazole-based probes in biochemical assays (e.g., fluorescence polarization) .
- Dose-response curves : Test derivatives at 0.1–100 μM concentrations in cell lines (e.g., HeLa or HepG2) .
Advanced Research Questions
Q. What advanced strategies can optimize the regioselective introduction of methoxy groups in this compound synthesis?
Methodological Answer: Regioselectivity challenges arise due to competing electrophilic substitution. Solutions include:
Q. How can structural ambiguities in this compound derivatives be resolved when X-ray data conflicts with computational models?
Methodological Answer: Combine experimental and computational validation:
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) observed during characterization?
Methodological Answer: Apply iterative validation frameworks:
- Multi-technique cross-check : Confirm molecular weight via HRMS and fragmentation patterns via LC-MS/MS .
- Dynamic NMR : Resolve rotational barriers or tautomerism causing split signals .
- Controlled degradation studies : Identify labile groups (e.g., aldehydes) that may degrade during analysis .
Data Contradiction Analysis
Q. What frameworks are recommended for analyzing contradictory results in the biological activity of this compound across studies?
Methodological Answer: Adopt a systematic approach inspired by longitudinal stress-response models:
- Time-dependent effects : Differentiate short-term (e.g., 1-week cytotoxicity) vs. long-term (e.g., 1-year metabolic stability) outcomes .
- Effort-exhaustion balance : Use structural analogs to isolate variables (e.g., methoxy vs. methyl groups) contributing to paradoxical bioactivity .
- Meta-analysis : Pool data from PubChem and PubMed using standardized assays (e.g., IC normalization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
